2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Description
2-(1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a 1,3-benzodioxole group at position 2 and a furan-2-yl moiety at position 4. This scaffold combines electron-rich aromatic systems (benzodioxole and furan) with a rigid bicyclic framework, making it a candidate for pharmaceutical and materials science applications. The compound’s stereoelectronic properties are influenced by the fused benzoxazine ring, which imparts conformational rigidity, and the substituents, which modulate solubility and reactivity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-2-5-17-14(4-1)16-11-15(13-7-8-18-20(10-13)26-12-25-18)22-23(16)21(27-17)19-6-3-9-24-19/h1-10,16,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDUIVSCHNSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 299.29 g/mol. The structure features a benzodioxole moiety and a furan ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
- Antioxidant Activity : The presence of the benzodioxole and furan rings suggests that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| COX Inhibition | 12.5 | |
| Antioxidant Activity | 15.0 | |
| Cytotoxicity (Cancer) | 8.0 |
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various compounds, this compound was found to significantly reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Anticancer Activity : Another investigation focused on its effects on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications to the benzodioxole and furan rings have been explored to enhance potency and selectivity against specific targets.
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural motifs with this compound, their biological activities can vary significantly based on minor structural changes.
| Compound | Activity |
|---|---|
| 2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl) | Moderate COX inhibition |
| 2-(1,3-benzodioxol-6-yl)-4-(thiophen-2-yl) | Stronger antioxidant effects |
| 2-(1H-indol-3-yl)-5-(furan-2-yl) | Enhanced anticancer activity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]quinolines can act as effective inhibitors of cancer cell proliferation due to their ability to interfere with cellular signaling pathways. The incorporation of the benzodioxole and furan moieties may enhance the compound's bioactivity by improving solubility and cellular uptake .
Antimicrobial Properties
The presence of the furan ring in the structure suggests potential antimicrobial activity. Compounds with similar furan-containing structures have been documented to possess antibacterial and antifungal properties. Investigations into derivatives of this compound could reveal enhanced efficacy against various pathogens .
Neuroprotective Effects
Emerging research suggests that benzoxazine derivatives may exhibit neuroprotective effects. The unique interactions of the pyrazolo and benzodioxole functionalities could contribute to protective mechanisms against neurodegenerative diseases .
Photophysical Properties
The photophysical characteristics of compounds in this family make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability to tune electronic properties through structural modifications allows for the development of materials with specific optical behaviors .
Polymer Chemistry
Incorporating such compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has indicated that pyrazolo-based polymers can exhibit improved performance in various applications, including coatings and composites .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The furan-2-yl group (electron-rich) in the target compound contrasts with nitro () or bromo () substituents, which reduce electron density and alter binding interactions.
- Solubility : Ethoxy and methoxy groups () enhance aqueous solubility compared to halogenated derivatives .
Structural and Computational Insights
- Conformational Rigidity : X-ray crystallography of 2-methyl-1,10b-dihydro-5H-pyrazolo[...] () reveals planar benzoxazine rings, stabilized by intramolecular hydrogen bonds. The target compound’s furan substitution may induce slight puckering, as predicted by Cremer-Pople parameters .
- Hydrogen Bonding : Benzodioxole and furan oxygen atoms serve as hydrogen bond acceptors, critical for ligand-receptor interactions ().
- Wavefunction Analysis : Computational studies () predict high electron localization in the benzodioxole ring, enhancing charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
